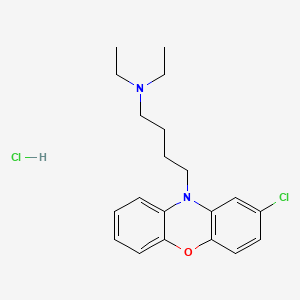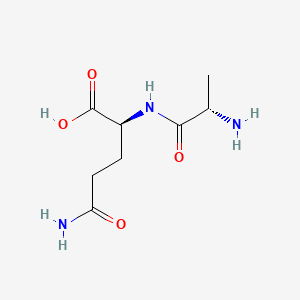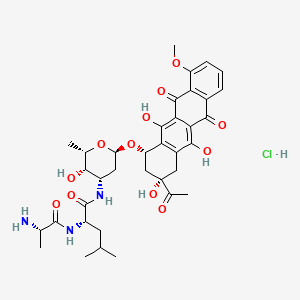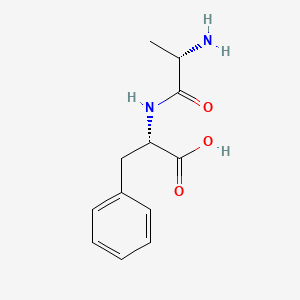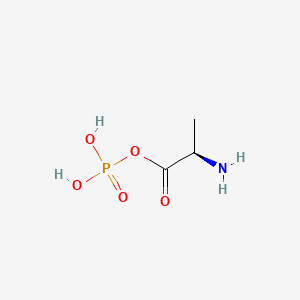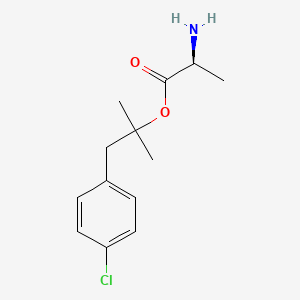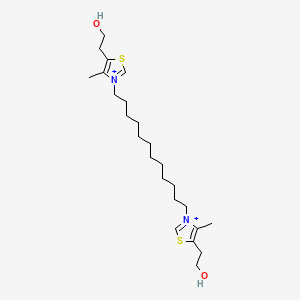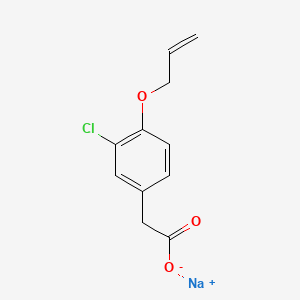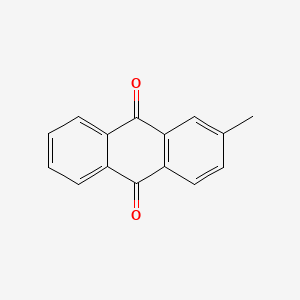
2-Methylanthraquinon
Übersicht
Beschreibung
Tectoquinone, also known as 2-methylanthraquinone, is an organic compound that belongs to the class of quinones. It is a methylated derivative of anthraquinone and is found naturally in the wood of the teak tree (Tectona grandis). This compound is known for its various biological activities, including its role as a mosquito larvicide and its potential as a therapeutic agent against COVID-19 .
Wissenschaftliche Forschungsanwendungen
Tectoquinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese verschiedener Farbstoffe und Pigmente verwendet.
Medizin: Neuere Studien haben gezeigt, dass Tectoquinon als Inhibitor der Hauptprotease von SARS-CoV-2 wirkt, was auf sein Potenzial als Therapeutikum gegen COVID-19 hinweist
Wirkmechanismus
Tectoquinon entfaltet seine Wirkungen über verschiedene Mechanismen:
Mückenlarvizid: Es stört die normale Entwicklung von Mückenlarven, was zu ihrem Tod führt.
Hemmung von SARS-CoV-2: Tectoquinon hemmt die Hauptprotease von SARS-CoV-2 und verhindert so die Replikation des Virus.
Safety and Hazards
Wirkmechanismus
Target of Action
2-Methylanthraquinone, also known as β-methylanthraquinone and tectoquinone , is a methylated derivative of anthraquinone. It has been found to inhibit cancer progression by targeting essential cellular proteins . .
Mode of Action
It is known that anthraquinones, in general, can induce apoptotic mediated cell death in malignant cells via mitochondrial pathways . They can inhibit key cellular proteins, leading to changes in cell function and ultimately cell death .
Biochemical Pathways
Anthraquinones are known to affect several biochemical pathways. They can inhibit key enzymes such as kinases, topoisomerases, telomerases, and matrix metalloproteinases . These enzymes play crucial roles in cell division, DNA replication, and other vital cellular processes. By inhibiting these enzymes, anthraquinones can disrupt normal cell function and induce cell death .
Pharmacokinetics
Anthraquinones, in general, are known to have good bioavailability and can be absorbed well in the body
Result of Action
The primary result of the action of 2-Methylanthraquinone is the induction of cell death in malignant cells . By inhibiting key cellular proteins and disrupting normal cell function, 2-Methylanthraquinone can lead to apoptosis, or programmed cell death .
Action Environment
The action of 2-Methylanthraquinone can be influenced by various environmental factors. For instance, the compound is present in the wood of the teak tree, where it gives the tree resistance to insects . .
Biochemische Analyse
Biochemical Properties
2-Methylanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be chlorinated to produce 1-chloro-2-methylanthraquinone and nitrated to form 1-nitro-2-methylanthraquinone. These derivatives can further interact with enzymes to produce other compounds, such as 1-amino-2-methyl derivative and anthraquinone-2-carboxylic acid . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
2-Methylanthraquinone has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis through the mitochondrial pathway . This compound also affects the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-Methylanthraquinone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit receptor Src tyrosine kinase, which plays a role in cancer cell proliferation . Additionally, it can induce changes in gene expression, further influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylanthraquinone can change over time. The compound is stable when stored at room temperature and under normal conditions . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methylanthraquinone vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications.
Metabolic Pathways
2-Methylanthraquinone is involved in several metabolic pathways. It can undergo hydroxylation, oxidation, methylation, deglycosylation, and esterification . These metabolic processes are facilitated by various enzymes and cofactors, which help in the conversion of the compound into different metabolites. These pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Methylanthraquinone is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Methylanthraquinone plays a significant role in its activity and function. It can be found in various cellular compartments, including the nucleus, cytoplasm, extracellular matrix, plasma membrane, mitochondrion, lysosome, and cytoskeleton . These localizations are influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tectoquinon kann durch die Reaktion von Phthalsäureanhydrid und Toluol synthetisiert werden. Diese Reaktion beinhaltet die Bildung eines Zwischenprodukts, das dann zu Tectoquinon oxidiert wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Katalysators und einer kontrollierten Temperatur, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Tectoquinon oft mit Hilfe der Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) isoliert und gereinigt. Diese Methode ermöglicht die Trennung von Tectoquinon von anderen bioaktiven Komponenten im Rohextrakt von Pflanzen wie Rubia cordifolia .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tectoquinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Methylgruppe in Tectoquinon kann zu Anthrachinon-2-carbonsäure oxidiert werden.
Reduktion: Tectoquinon kann zu 1-Amino-2-methyl-Derivat reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Chlor und Salpetersäure werden für Chlorierungs- bzw. Nitrierungsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Anthrachinon-2-carbonsäure: durch Oxidation.
1-Amino-2-methyl-Derivat: durch Reduktion.
1-Chlor-2-methylanthraquinon: und 1-Nitro-2-methylanthraquinon durch Substitutionsreaktionen.
Vergleich Mit ähnlichen Verbindungen
Tectoquinon ist im Vergleich zu anderen Chinonen aufgrund seiner spezifischen biologischen Aktivitäten einzigartig. Zu den ähnlichen Verbindungen gehören:
2-Ethylanthraquinon: Ein weiteres Chinon mit larvizider Aktivität.
1-Chloranthraquinon: Bekannt für seinen Einsatz in der Farbstoffsynthese.
Anthron: Ein Chinonderivat mit verschiedenen biologischen Aktivitäten.
Tectoquinon zeichnet sich durch seine Doppelfunktion als Mückenlarvizid und als potenzielles Therapeutikum gegen COVID-19 aus, was seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung unterstreicht .
Eigenschaften
IUPAC Name |
2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGQARXZDRHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041439 | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-54-8 | |
| Record name | 2-Methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9P233HWAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
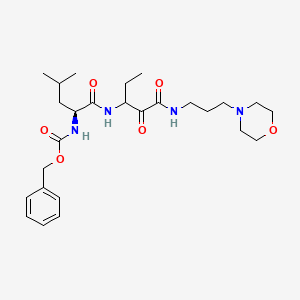
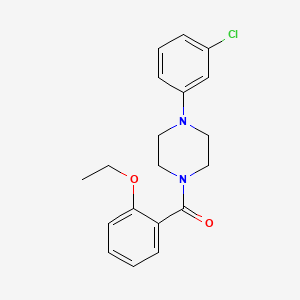
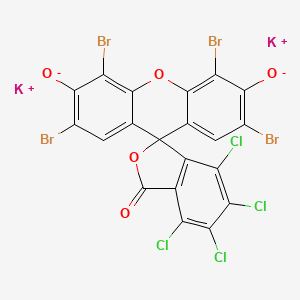

![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)
